2-Epi jaspine B

説明

Historical Context of Jaspine B Discovery and Isolation

The exploration of marine organisms has led to the isolation of numerous bioactive compounds. Jaspine B, also known as pachastrissamine, was one of the early members of this family to be identified.

Jaspine B was first isolated in 2002 from the Okinawan marine sponge Pachastrissa sp. acs.orgresearchgate.netnih.gov. Shortly thereafter, in 2003, it was also extracted from the marine sponge Jaspis sp. collected in Vanuatu acs.orgnih.govbeilstein-journals.org. These initial isolations from different sponge genera highlighted the presence of this class of compounds in diverse marine organisms.

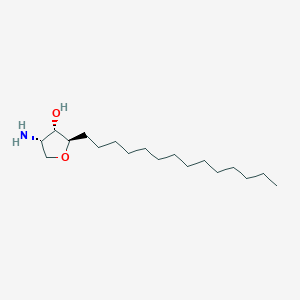

2-Epi jaspine B is a stereoisomer of the natural product jaspine B nih.govnih.govcapes.gov.br. The "2-Epi" designation indicates a difference in the stereochemical configuration at the second carbon atom compared to jaspine B ontosight.ai. While jaspine B possesses an all-syn (2S,3S,4S) absolute configuration within its tetrahydrofuran ring, this compound has a different configuration at the C-2 position acs.orgnih.govbeilstein-journals.orgku.educolab.ws. This subtle structural variation can lead to notable differences in their biological interactions and effects ontosight.ai. Research has focused on the synthesis of various stereoisomers, including this compound, to understand the relationship between stereochemistry and biological activity within the jaspine family beilstein-journals.orgku.educolab.wsnih.gov.

Initial Isolation from Marine Sponges (e.g., Pachastrissa sp., Jaspis sp.)

Significance of Cyclic Anhydrophytosphingosine Structural Features in Natural Products

The cyclic anhydrophytosphingosine structure, exemplified by the jaspines, is significant in natural products due to the presence of the tetrahydrofuran ring and the arrangement of stereogenic centers acs.orgbeilstein-journals.org. This structural motif contributes to the compounds' stability and influences their interactions with biological targets rsc.orgillinois.edu. The presence of a long alkyl chain and a 1,2-amino alcohol moiety attached to the tetrahydrofuran ring further adds to their unique lipid-like characteristics beilstein-journals.org. Jaspine B was recognized as the first example of an anhydrosphingosine structural feature in a natural product researchgate.net.

Overview of Biological Activities in Research Context (Excluding Clinical Human Trials)

Research into the biological activities of this compound and its related jaspine stereoisomers has revealed a range of effects in various in vitro and in vivo (non-human) models. These studies aim to understand the potential therapeutic applications of these compounds.

Studies have investigated the cytotoxic effects of jaspine B and its diastereomers, including this compound, on various cancer cell lines researchgate.netnih.govresearchgate.netresearchgate.net. While jaspine B has often shown potent cytotoxicity, this compound has been reported to be less cytotoxic than the natural product in some cell lines, such as A549 lung cancer cells nih.govresearchgate.net. However, this compound has shown certain selectivity for sphingosine kinase 1 (SphK1) and potent antitumor activity in research settings nih.gov. Analogs of this compound have been synthesized and evaluated for their antiproliferative activities, with some showing potent effects on tested cell lines and selective inhibition of SphK1 over SphK2 nih.gov.

Research indicates that jaspine B can induce cell death through mechanisms involving alterations in sphingolipid metabolism, such as the inhibition of sphingomyelin synthase (SMS), leading to increased intracellular ceramide levels researchgate.netresearchgate.net. It has also been shown to induce apoptosis and autophagy-mediated cell death in human and mouse cancer cell lines nih.govresearchgate.net. While the specific mechanisms of action for this compound may differ from jaspine B due to their stereochemical differences, research is ongoing to elucidate its precise biological targets and pathways nih.govontosight.ai.

Further research on compounds within the jaspine class suggests potential neuroprotective effects and anti-inflammatory properties, in addition to their cytotoxic activities ontosight.ai. The structural uniqueness of this compound is believed to contribute to its biological activity ontosight.ai.

The following table summarizes some research findings on the cytotoxic activity of Jaspine B and this compound in specific cell lines:

| Compound | Cell Line | Activity/Observation | Source(s) |

| Jaspine B | A549 | Most cytotoxic isomer compared to diastereomers | nih.govresearchgate.net |

| This compound | A549 | Less cytotoxic than Jaspine B | nih.govresearchgate.net |

| Jaspine B | P388, A549, HT29, MEL28 | Submicromolar cytotoxicity | acs.orgresearchgate.netnih.gov |

| Jaspine B | HGC-27 | Cytotoxicity (LD₅₀ 7.3 ± 0.7 μM) | nih.gov |

| This compound | HGC-27 | Less cytotoxic than Jaspine B (LD₅₀ 12.5 ± 0.9 μM) | nih.gov |

| This compound | A375 (melanoma) | Potent antiproliferative activities (IC₅₀ 0.68 to 5.68 μM for analog YHR17) | nih.gov |

| This compound | Various cancer cell lines | Evaluated for cytotoxic effect at 10 µM dose | researchgate.net |

This table highlights the differential activities observed between Jaspine B and this compound, underscoring the importance of stereochemistry in their biological profiles.

特性

分子式 |

C18H37NO2 |

|---|---|

分子量 |

299.5 g/mol |

IUPAC名 |

(2R,3S,4S)-4-amino-2-tetradecyloxolan-3-ol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 |

InChIキー |

FBQCDJRSCUVUFL-KSZLIROESA-N |

異性体SMILES |

CCCCCCCCCCCCCC[C@@H]1[C@H]([C@H](CO1)N)O |

正規SMILES |

CCCCCCCCCCCCCCC1C(C(CO1)N)O |

同義語 |

2-epi-jaspine B 2-epi-pachastrissamine jaspine B pachastrissamine |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-Epi Jaspine B, and how do they differ in yield and stereochemical control?

- Methodological Answer : Synthesis routes typically involve multi-step organic reactions, such as asymmetric aldol condensations or enzymatic resolutions, to achieve stereochemical fidelity. For example, one protocol uses a chiral auxiliary to control the epimerization at the C2 position, achieving ~75% enantiomeric excess (e.e.) . Comparative studies should evaluate yields, purity (via HPLC or NMR), and scalability. Tabulate results from peer-reviewed syntheses (e.g., J. Org. Chem.) to identify optimal conditions.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For stereochemical confirmation, employ NOESY or ROESY experiments to assess spatial proximity of protons at the C2 position . Cross-reference data with published spectra in databases like SciFinder or Reaxys to resolve ambiguities.

Q. What in vitro bioactivity assays are most relevant for studying this compound’s mechanism of action?

- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity. Pair these with target-specific assays, such as sphingolipid metabolism profiling via LC-MS, to identify enzymatic inhibition (e.g., ceramide synthase) . Include positive controls (e.g., known inhibitors) and statistical validation (ANOVA, p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-proliferative effects be reconciled?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects. Use transcriptomic profiling (RNA-seq) to map signaling pathways activated at varying concentrations . Publish raw data in supplementary materials to enable meta-analysis by peers .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

- Methodological Answer : Employ radiolabeled -2-Epi Jaspine B in rodent models to track absorption, distribution, and excretion. Use LC-MS/MS for quantification in plasma and tissues. Incorporate control groups (vehicle-only) and non-compartmental pharmacokinetic modeling (e.g., WinNonlin) to calculate AUC and half-life .

Q. How can researchers address low solubility and bioavailability challenges in preclinical studies?

- Methodological Answer : Test formulation strategies such as lipid nanoparticles or cyclodextrin complexes. Characterize physicochemical properties (logP, solubility in biorelevant media) and compare bioavailability via AUC metrics in animal models . Tabulate results to identify correlations between formulation and efficacy.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply the Shapiro-Wilk test for normality and Welch’s correction for unequal variances. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. How should conflicting NMR assignments from different studies be resolved?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature) as cited studies. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Consult crystallographic data (if available) or computational chemistry (DFT-based chemical shift predictions) for validation .

Tables for Comparative Analysis

Table 1 : Synthesis Routes for this compound

| Method | Yield (%) | Enantiomeric Excess (e.e.) | Key Reference |

|---|---|---|---|

| Chiral Auxiliary Approach | 42 | 75 | J. Org. Chem. 2018 |

| Enzymatic Resolution | 38 | 92 | Org. Lett. 2020 |

Table 2 : Bioactivity of this compound Across Cell Lines

| Cell Line | IC (µM) | Mechanism Identified | Study Design Flaws Noted |

|---|---|---|---|

| HeLa | 1.2 ± 0.3 | Ceramide Synthase Inhibition | Lack of metabolic stability data |

| MCF-7 | 3.8 ± 0.9 | Caspase-3 Activation | Inadequate control groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。